molecular formula C13H26O3 B8179417 Tert-butyl 9-hydroxynonanoate

Tert-butyl 9-hydroxynonanoate

Cat. No. B8179417
M. Wt: 230.34 g/mol
InChI Key: ZCOTUROROUZDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 9-hydroxynonanoate is a useful research compound. Its molecular formula is C13H26O3 and its molecular weight is 230.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 9-hydroxynonanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 9-hydroxynonanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Acylating Amines

    Tert-Butyl aminocarbonate is known to rapidly acylate amines in both organic and aqueous solutions. This presents a new method for preparing amides (Harris & Wilson, 1983).

  • Cancer Research

    Antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole have been found to inhibit hepatic tumorigenesis by scavenging active oxygen radicals, which could be beneficial in liver cancer prevention (Rao, Lalwani, Watanabe, & Reddy, 1984).

  • Chemical Reactions

    Tert-Butyl hydroperoxide can initiate free-radical addition reactions of alcohols to acrylic and maleic acid methyl esters. This process mainly involves induced decomposition and a small proportion of complex formation with the alcohol (Ogibin, Palanuer, & Nikishin, 1968).

  • Prostaglandin Synthesis

    Dimethyl-tert-butylsilyl has been recognized as a stable, hydroxyl-protecting agent with potential applications in various fields, including prostaglandin synthesis (Corey & Venkateswarlu, 1972).

  • Toxicology

    Tert-Butylquinone has been found to cause liver injury and superoxide formation, potentially contributing to the toxic effects of butylated hydroxyanisole (Bergmann, Dohrmann, & Kahl, 1992).

  • Drug Discovery

    The use of tert-butyl isosteres in drug discovery has been evaluated, although their incorporation may lead to unwanted properties and decreased metabolic stability (Westphal et al., 2015).

  • Environmental Impact

    In the production of fuel additives, extractive distillation using hexyl acetate for recovering excess tert-butyl alcohol has been identified as the most suitable solvent due to its low environmental impact (Simasatitkul, Kaewwisetkul, & Arpornwichanop, 2017).

  • Biosynthesis

    The biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in organic solvents has shown significant enhancements in yield and efficiency, leading to a key intermediate for atorvastatin and rosuvastatin synthesis (Liu et al., 2018).

properties

IUPAC Name

tert-butyl 9-hydroxynonanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-13(2,3)16-12(15)10-8-6-4-5-7-9-11-14/h14H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOTUROROUZDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 9-hydroxynonanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 9-hydroxynonanoate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 9-hydroxynonanoate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 9-hydroxynonanoate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 9-hydroxynonanoate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 9-hydroxynonanoate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 9-hydroxynonanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.